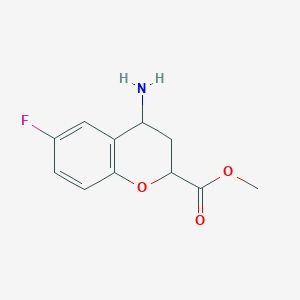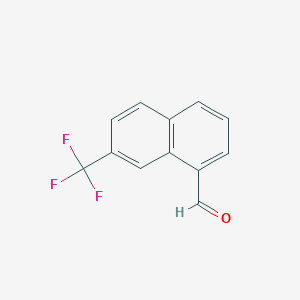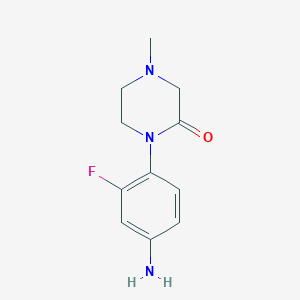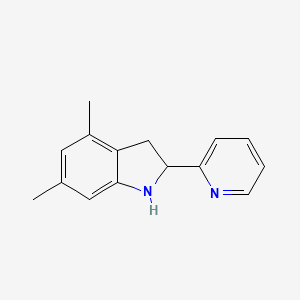
4,6-Dimethyl-2-(pyridin-2-yl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2-(pyridin-2-yl)indoline is a heterocyclic compound that features an indoline core substituted with a pyridin-2-yl group at the 2-position and methyl groups at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-(pyridin-2-yl)indoline typically involves the construction of the indoline core followed by the introduction of the pyridin-2-yl group. One common method involves the cyclization of a suitable precursor, such as a 2-(pyridin-2-yl)aniline derivative, under acidic or basic conditions. The methyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow techniques are often employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-2-(pyridin-2-yl)indoline can undergo various chemical reactions, including:
Oxidation: The indoline core can be oxidized to form indole derivatives using oxidizing agents like selenium dioxide.
Reduction: Reduction of the pyridin-2-yl group can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Selenium dioxide in ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Indole derivatives.
Reduction: Reduced pyridin-2-yl derivatives.
Substitution: Halogenated or nitro-substituted indoline derivatives.
Scientific Research Applications
4,6-Dimethyl-2-(pyridin-2-yl)indoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-(pyridin-2-yl)indoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indoline core can engage in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity . Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Indole: A structurally related compound with a similar indoline core but without the pyridin-2-yl group.
2-(Pyridin-2-yl)indole: Similar to 4,6-Dimethyl-2-(pyridin-2-yl)indoline but lacks the methyl groups at the 4 and 6 positions.
Uniqueness: this compound is unique due to the presence of both the pyridin-2-yl group and the methyl substitutions, which confer distinct chemical properties and reactivity. These structural features enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Properties
Molecular Formula |
C15H16N2 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
4,6-dimethyl-2-pyridin-2-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H16N2/c1-10-7-11(2)12-9-15(17-14(12)8-10)13-5-3-4-6-16-13/h3-8,15,17H,9H2,1-2H3 |
InChI Key |
GJVTXNJKGODDIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2CC(NC2=C1)C3=CC=CC=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


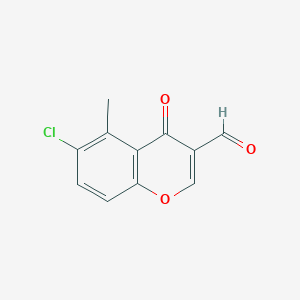
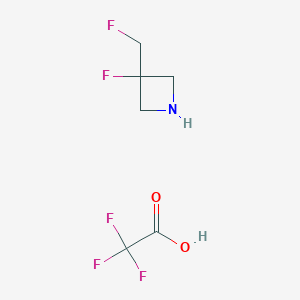
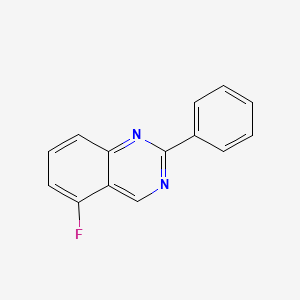
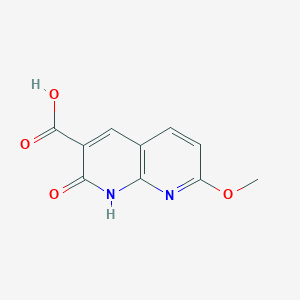
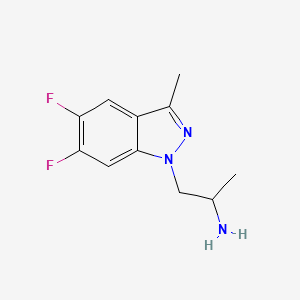
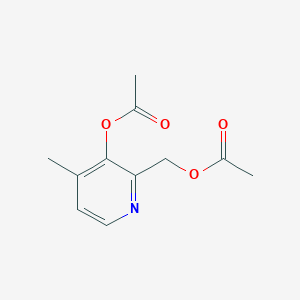
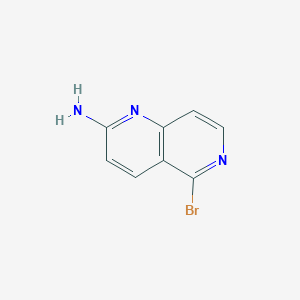
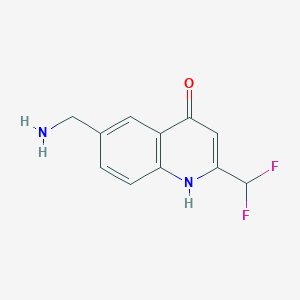
![8-Chlorofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11884960.png)
